2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide
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Overview
Description
2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H11FN2O4S2 and its molecular weight is 342.36. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity and Anticancer Potential
Research has demonstrated the synthesis of sulfonamide derivatives, including structures related to 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide, for potential anticancer applications. For instance, the cytotoxic activity of novel sulfonamide derivatives against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines has been explored, with certain compounds showing promising potencies (Ghorab et al., 2015). Further, the synthesis and anticancer activity of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been reported, highlighting the importance of thiophene-based compounds in medicinal chemistry (Atta & Abdel‐Latif, 2021).
Antimicrobial Applications
The antimicrobial activity of Schiff bases of 2-Amino-4-(4-acetamido phenyl) thiophene-3-carboxamide and their derivatives has been investigated, revealing significant antibacterial properties (Arora et al., 2012). Additionally, the development of thiophene sulfonamide derivatives for their urease inhibition and antibacterial activities showcases the versatility of these compounds in addressing different microbial threats (Noreen et al., 2017).
Material Science Applications
In material science, the performance of poly 3-(phenylthiophene) derivatives, including those with fluorophenyl groups, as active materials for electrochemical capacitors, underscores the potential of these compounds in energy storage solutions (Ferraris et al., 1998). This highlights a significant shift towards utilizing organic compounds in developing advanced materials for technological applications.
Chemical Synthesis and Characterization
The research on this compound derivatives also extends to their synthesis and characterization. Studies have detailed the synthesis processes and described the structural properties of these compounds, providing a foundation for further applications in various scientific domains (Nagaraju et al., 2018).
Mechanism of Action
Target of Action
The compound “2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide” is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of biological effects and are often used in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound would depend on its primary targets, which are currently unknown.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The specific pathways affected by this compound would depend on its primary targets.
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities . The specific effects of this compound would depend on its primary targets and mode of action.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S2/c14-8-1-3-9(4-2-8)22(19,20)7-11(17)16-13-10(12(15)18)5-6-21-13/h1-6H,7H2,(H2,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGPWQVACSAITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.